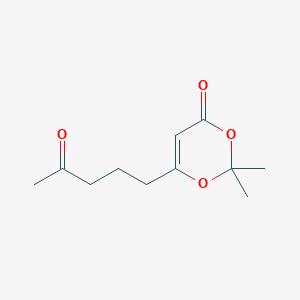










|
REACTION_CXSMILES
|
CN(P(N(C)C)(N(C)C)=O)C.[CH3:12][C:13]1([CH3:21])[O:18][C:17](=[O:19])[CH:16]=[C:15]([CH3:20])[O:14]1.[CH:22]([C:24]([CH3:26])=[O:25])=[CH2:23].Cl>CCOCC>[CH3:12][C:13]1([CH3:21])[O:18][C:17](=[O:19])[CH:16]=[C:15]([CH2:20][CH2:23][CH2:22][C:24](=[O:25])[CH3:26])[O:14]1
|


|
Name
|
|
|
Quantity
|
10.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
|
Name
|
|
|
Quantity
|
4.26 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC(=CC(O1)=O)C)C
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)C(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
by stirring for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
ADDITION
|
|
Details
|
were added to the solution
|
|
Type
|
CUSTOM
|
|
Details
|
was gradually returned to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution, and extraction
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The resultant organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
Next, the used solvent was distilled off
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OC(=CC(O1)=O)CCCC(C)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.16 g | |
| YIELD: CALCULATEDPERCENTYIELD | 49.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |